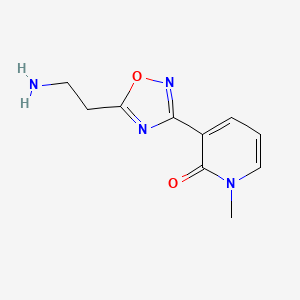
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
説明
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (3-AEO) is a novel organic compound with potential applications in the field of scientific research. It is a member of the oxadiazole family, a group of compounds that have been studied for their unique chemical and physical properties. 3-AEO has been the subject of numerous scientific studies due to its potential use in a variety of applications, including drug discovery, biochemistry, and biophysics.
科学的研究の応用
Synthesis and Chemical Properties
The research on oxadiazole derivatives and related compounds highlights their significance in the development of new chemical entities. For instance, the parallel liquid-phase synthesis method has been utilized to create combinatorial libraries of substituted 1,2,4-oxadiazole compounds, showcasing their versatility in generating diverse molecular structures with potential biological activities (Borisov et al., 2009). Similarly, the Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles illustrates chemical transformations that can yield structurally complex and functionalized molecules, potentially useful in various domains of chemistry and biology (Rozhkov et al., 2004).
Biological Activities and Applications
The synthesis of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety and their evaluation for antibacterial activities demonstrates the biological relevance of oxadiazole derivatives. This research exemplifies how structural modifications can enhance biological properties, making these compounds candidates for further pharmacological studies (Hui et al., 2002). Moreover, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been explored as insensitive energetic materials, indicating the broad spectrum of applications for oxadiazole derivatives beyond biological activities, into areas such as materials science (Yu et al., 2017).
Antimicrobial and Anticancer Properties
The exploration of oxadiazole analogues for their antiproliferative and antimicrobial activities underlines the potential of these compounds in developing new therapeutic agents. The studies conducted on these compounds against various cancer cell lines and microbial strains provide a foundation for further investigation into their mechanisms of action and optimization for medical use (Ahsan & Shastri, 2015).
作用機序
Target of action
Compounds with similar structures have been known to interact with various receptors in the body, such as serotonin receptors . The role of these receptors is to mediate the effects of neurotransmitters like serotonin, which is involved in numerous physiological processes including mood regulation, gastrointestinal motility, and hemostasis .
Mode of action
The compound might bind to its target receptor and modulate its activity. This could result in changes in the downstream signaling pathways, leading to alterations in cellular functions .
Biochemical pathways
The compound could potentially affect several biochemical pathways. For instance, it might influence the tryptophan metabolism or the biosynthesis of alkaloids derived from the shikimate pathway .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. For example, if it modulates serotonin receptors, it could potentially influence mood and other serotonin-regulated processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .
特性
IUPAC Name |
3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-6-2-3-7(10(14)15)9-12-8(4-5-11)16-13-9/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFXGYWCLVJKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



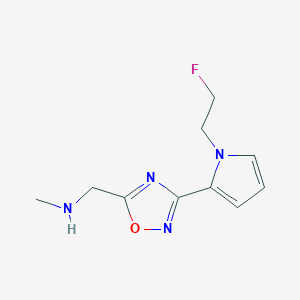
![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)


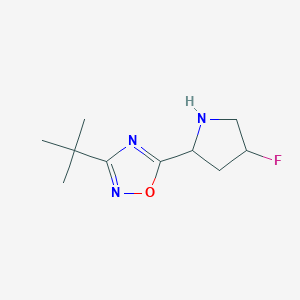

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
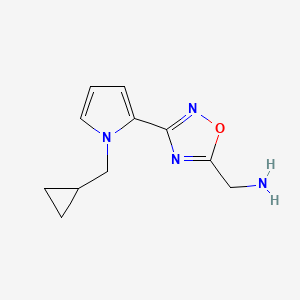

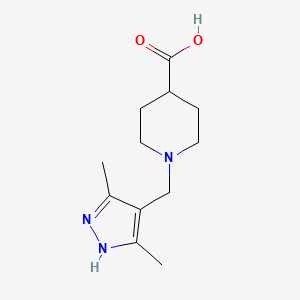

![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)